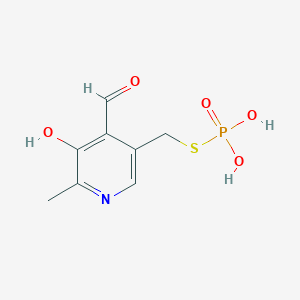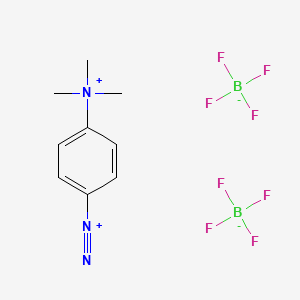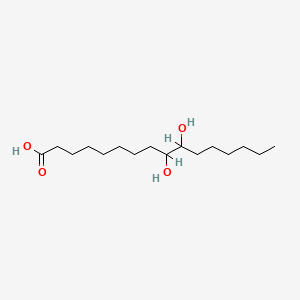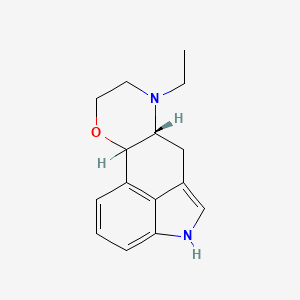
6-Ethyl-9-oxaergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-9-oxaergoline: is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, particularly in the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-oxaergoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyl-9-oxaergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Ethyl-9-oxaergoline is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of ergoline derivatives in biological systems.
Medicine: Medically, this compound has shown potential as a dopamine receptor agonist. This makes it a candidate for developing treatments for neurological disorders such as Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Wirkmechanismus
The mechanism of action of 6-Ethyl-9-oxaergoline primarily involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, binding to these receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmitter release and influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound targets dopamine receptors, particularly D2-like receptors.
Signaling Pathways: Activation of these receptors can influence signaling pathways involved in motor control, mood regulation, and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Lisuride: A compound with both dopamine agonist and antagonist properties.
Uniqueness: 6-Ethyl-9-oxaergoline stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
81244-91-9 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1 |
InChI-Schlüssel |
ILMWHLYQRWFIJV-AFYYWNPRSA-N |
SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Isomerische SMILES |
CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34 |
Kanonische SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Synonyme |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


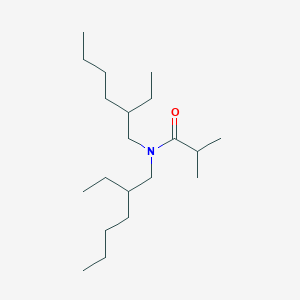
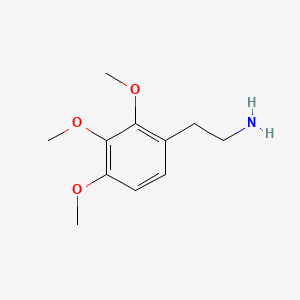
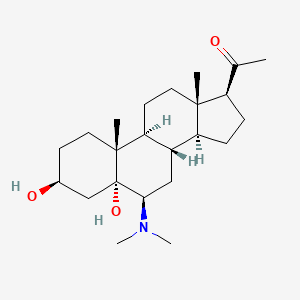

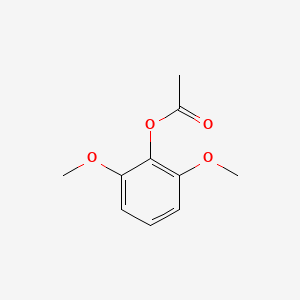

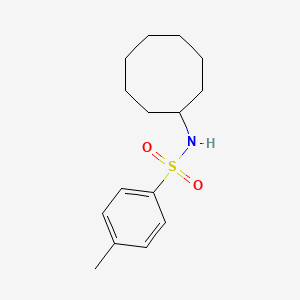
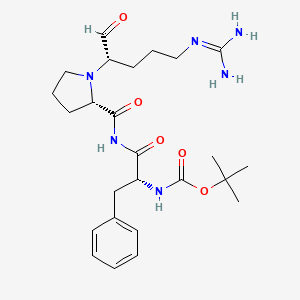
![(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1211599.png)
![[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1211601.png)
